3-(4-tert-Butylbenzoyl)acrylic acid
Description
The exact mass of the compound 3-(4-tert-Butylbenzoyl)acrylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-tert-Butylbenzoyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-tert-Butylbenzoyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-14(2,3)11-6-4-10(5-7-11)12(15)8-9-13(16)17/h4-9H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBQKTQKFFYBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370861 | |
| Record name | 3-4-tert-butylbenzoylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97678-86-9 | |
| Record name | 3-4-tert-butylbenzoylacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(4-tert-Butylbenzoyl)acrylic acid chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
3-(4-tert-Butylbenzoyl)acrylic acid (CAS: 97678-86-9) represents a critical class of
Chemical Identity & Physiochemical Properties[1][2][3]
The molecule features a para-substituted tert-butyl phenyl ring conjugated to an
Structural Specifications
| Property | Data |
| IUPAC Name | (2E)-4-(4-tert-butylphenyl)-4-oxobut-2-enoic acid |
| Common Name | 3-(4-tert-Butylbenzoyl)acrylic acid |
| CAS Number | 97678-86-9 |
| Molecular Formula | |
| Molecular Weight | 232.28 g/mol |
| Melting Point | 131–132 °C |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, Ethanol, DMSO; Insoluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
Spectroscopic Signature (Expected)[2][5]
-
H NMR (CDCl
): Distinctive singlet at 1.35 (9H, t-Bu); AA'BB' aromatic system ( 7.5–8.0); Trans-vinylic protons appearing as doublets ( Hz) at 6.8 and 7.9, confirming the E-isomer. -
IR (
): ~1700 (Acid C=O), ~1670 (Ketone C=O), ~1600 (C=C), 2960 (C-H aliphatic).
Synthesis & Production Strategies
The synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid is classically achieved via Friedel-Crafts acylation . This pathway is preferred for its atom economy and the availability of low-cost starting materials (tert-butylbenzene and maleic anhydride).
The Friedel-Crafts Acylation Protocol[6][7][8][9]
Mechanism: The reaction proceeds through the electrophilic attack of the acylium ion (generated from maleic anhydride and Lewis acid) onto the para-position of the tert-butylbenzene. The tert-butyl group acts as a weak activator and para-director due to hyperconjugation and steric hindrance preventing ortho attack.
Critical Process Parameters:
-
Catalyst: Aluminum Chloride (
) is required in stoichiometric excess (min. 2.2 equivalents) because the product (keto-acid) complexes with the aluminum, deactivating the catalyst. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are standard. Carbon disulfide (
) was historically used but is avoided now due to toxicity. -
Temperature: Controlled at 0–5°C during addition to prevent polymerization of the double bond, then allowed to warm to RT.
Synthetic Pathway Diagram
Figure 1: Friedel-Crafts synthesis pathway for 3-(4-tert-Butylbenzoyl)acrylic acid.
Reactivity & Functionalization[10]
The chemical value of this compound lies in its multifunctional nature. It contains three reactive centers:
-
Aryl Ketone: Susceptible to reduction or nucleophilic attack.
- -Unsaturation: Prime target for Michael additions.
-
Carboxylic Acid: Amenable to esterification or amide coupling.
Heterocycle Formation (The Pyridazinone Route)
The most significant application is the reaction with hydrazine hydrate to form 6-(4-tert-butylphenyl)-4,5-dihydropyridazin-3(2H)-one . This scaffold is bio-isosteric with other cardiotonic agents and exhibits potent vasorelaxant activity.
Reaction Logic:
-
Condensation: Hydrazine attacks the ketone carbonyl.
-
Cyclization: The terminal nitrogen of the hydrazone attacks the carboxylic acid (or ester), closing the ring.
-
Dehydration: Loss of water yields the pyridazinone.
Reactivity Network Diagram
Figure 2: Divergent synthetic utility of the aroylacrylic acid scaffold.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid via Friedel-Crafts Acylation.
Reagents:
-
Maleic Anhydride (9.8 g, 0.1 mol)
-
tert-Butylbenzene (13.4 g, 0.1 mol)
-
Aluminum Chloride (anhydrous, 29.3 g, 0.22 mol)
-
Dichloromethane (DCM, 100 mL)
-
HCl (conc.) and Ice
Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a calcium chloride drying tube.
-
Solvation: Dissolve maleic anhydride (9.8 g) in DCM (50 mL). Add tert-butylbenzene (13.4 g).
-
Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Slowly add anhydrous
(29.3 g) portion-wise over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper ventilation. -
Reaction: Allow the orange/red complex to stir at 0°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Quenching: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 20 mL conc. HCl. Stir vigorously to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (
mL). Combine organic phases. -
Purification:
-
Extract the organic phase with 10% Sodium Carbonate (
) solution. The product (acid) will move to the aqueous phase; unreacted hydrocarbons remain in the organic phase. -
Wash the aqueous alkaline layer with diethyl ether to remove traces of neutral impurities.
-
Acidify the aqueous layer carefully with 6N HCl to pH ~2. The product will precipitate as a white solid.
-
Filter, wash with cold water, and dry.
-
-
Recrystallization: Recrystallize from Benzene/Ethanol or Toluene to obtain pure crystals (Yield: ~60-75%).
Applications in Drug Development
Pyridazinone-Based Vasorelaxants
The transformation of 3-(4-tert-butylbenzoyl)acrylic acid into pyridazinones yields compounds with significant cardiovascular activity. The tert-butyl group enhances interaction with hydrophobic pockets in target enzymes (e.g., phosphodiesterase III/IV or COX enzymes).
-
Mechanism: These derivatives often act as calcium sensitizers or PDE inhibitors, leading to vasodilation.
-
Structure-Activity Relationship (SAR): The 6-aryl group (derived from our core compound) is essential for potency. Substitution at the 2-position (N-alkylation) of the pyridazinone ring further modulates bioavailability.
Antimicrobial Agents
Derivatives synthesized via Michael addition of thiols or amines to the acrylic double bond have shown moderate antibacterial activity against Gram-positive strains (S. aureus), likely by alkylating essential bacterial enzymes.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. The intermediate aluminum complex is moisture-sensitive and corrosive.
References
-
Friedel-Crafts Synthesis of Aroylacrylic Acids
- Source: Oakwood Chemical & PrepChem Protocols.
- Context: General synthesis of 3-aroylacrylic acids using maleic anhydride and .
-
URL:
-
Pyridazinone Derivatives as Vasorelaxants
- Title: Design, synthesis and characterization of novel pyridazin-3-one deriv
- Source: PubMed Central (2025).
- Context: Describes the cyclization of aroylacrylic acids with hydrazine to form biologically active pyridazinones.
-
URL:
-
Antimicrobial Activity of Acrylic Acid Derivatives
-
Title: Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening.[2]
- Source: MDPI / ResearchG
- Context: Discusses the cytotoxicity and biological screening of related 3-(4-substituted-benzoyl)
-
URL:
-
-
General Reactivity of Aroylacrylic Acids
Sources
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of novel 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted/-nonsubstituted benzal)hydrazone derivatives and acetylcholinesterase and butyrylcholinesterase inhibitory activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of 3-(4-tert-Butylbenzoyl)acrylic Acid and its Analogs: A Guide for Researchers
This technical guide provides an in-depth literature review of the biological activities associated with 3-(4-tert-Butylbenzoyl)acrylic acid and structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the synthesis, potential mechanisms of action, and therapeutic applications of this class of molecules, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Introduction: The Therapeutic Potential of Acrylate Derivatives
Acrylic acid derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. Their chemical scaffold allows for diverse structural modifications, leading to compounds with tailored pharmacological profiles. The incorporation of a benzoyl moiety, particularly with a bulky tert-butyl substituent, can significantly influence the molecule's lipophilicity and interaction with biological targets. This guide will explore the known biological effects of compounds structurally related to 3-(4-tert-Butylbenzoyl)acrylic acid, providing a foundational understanding for future research and development in this area.
Synthesis of Acrylic Acid Derivatives
The synthesis of acrylic acid derivatives can be achieved through various established chemical reactions. A common approach involves the reaction of a substituted acetophenone with glyoxylic acid monohydrate in the presence of acetic anhydride and a catalytic amount of an amine like triethylamine, followed by heating. Another method utilizes a Grignard reagent prepared from a substituted bromobenzene, which then reacts with maleic anhydride.[1] These synthetic routes offer flexibility in introducing different substituents on the phenyl ring, allowing for the generation of a library of compounds for biological screening.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have highlighted the potential of acrylic acid derivatives and compounds bearing the 4-tert-butylbenzoyl moiety as anticancer agents. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the induction of apoptosis.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant body of research points to the ability of certain acrylic acid derivatives to inhibit tubulin polymerization, a critical process for cell division.[2] By interfering with the formation of the mitotic spindle, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][3] For instance, a novel series of acrylic acid and acrylate ester derivatives were designed as analogs of tubulin polymerization inhibitors and showed potent cytotoxic activity against MCF-7 breast carcinoma cells.[2] One of the most active compounds, a methyl acrylate ester, demonstrated an IC50 value of 2.57 µM and significantly inhibited β-tubulin polymerization.[2]
The following diagram illustrates the proposed mechanism of action for anticancer acrylic acid derivatives that target tubulin polymerization.
Figure 1: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the cytotoxic activity of a compound against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D, HeLa) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[4][5]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(4-tert-Butylbenzoyl)acrylic acid) in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for a specified period (e.g., 48 hours).[2]
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Summary of Anticancer Activity Data
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| Methyl acrylate ester 6e | MCF-7 | 2.57 ± 0.16 | [2] |
| Acrylic acid analog 5b | MCF-7 | 5.12 | [2] |
| Acrylic acid analog 5a | MCF-7 | 9.31 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | Lower than erlotinib | [4] |
| 3-(4-chlorophenyl) acrylic acid 4b | MDA-MB-231 | 3.24 ± 0.13 | [3] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Compounds containing a benzoylpropionic acid or a tert-butylphenyl moiety have demonstrated significant anti-inflammatory properties. The proposed mechanisms involve the inhibition of key inflammatory mediators and signaling pathways.
Mechanism of Action: Inhibition of Inflammatory Mediators
Research on 3-benzoyl-propionic acid (3BPA) has shown its ability to reduce cell migration and the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in inflammatory models.[6] Similarly, 4-tert-butylphenyl salicylate (4-TBPS) has been found to decrease NO production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a dose-dependent manner.[7]
Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] This broad-spectrum anti-inflammatory effect is often mediated through the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[7]
The following diagram illustrates the NF-κB signaling pathway and the inhibitory action of tert-butylphenyl derivatives.
Figure 2: Inhibition of the NF-κB pathway by 4-tert-butylphenyl salicylate (4-TBPS).
Experimental Protocol: Nitric Oxide (NO) Production Assay
The Griess assay is a common method for measuring nitrite levels in cell culture supernatants, which is an indicator of NO production.
Principle: This assay involves a two-step diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).[7]
-
Compound Treatment: Treat the cells with different concentrations of the test compound.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
Antimicrobial Activity: A Potential Avenue for New Antibiotics
Acrylic acid and its polymers have been recognized for their antimicrobial properties.[8][9][10] The acidic nature of these compounds is believed to contribute to their ability to inhibit the growth of various microorganisms.
Mechanism of Action: pH-Dependent Inhibition
The antimicrobial activity of poly(acrylic acid) (PAA) containing diblock copolymers increases with a higher acrylic acid content.[8][9] It is hypothesized that the acidic nature of the PAA blocks lowers the local pH, creating an unfavorable environment for bacterial survival. This can lead to disruption of cytoplasmic pH homeostasis, damage to cell membranes, denaturation of proteins, and depurination of DNA.[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Principle: The broth microdilution method is a widely used technique to determine the MIC of a compound.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
The following workflow diagram outlines the process of determining the Minimum Inhibitory Concentration.
Figure 3: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The available literature strongly suggests that 3-(4-tert-Butylbenzoyl)acrylic acid and its structural analogs are a promising class of compounds with multifaceted biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents warrants further investigation. Future research should focus on:
-
Synthesis and Screening: Synthesizing a focused library of 3-(4-tert-Butylbenzoyl)acrylic acid derivatives and screening them against a wider range of cancer cell lines, inflammatory models, and microbial strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for the observed biological activities to guide the design of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic efficacy and safety profiles.
By systematically exploring the pharmacological potential of this chemical scaffold, the scientific community can pave the way for the development of novel therapeutics for a variety of diseases.
References
-
PrepChem.com. Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. [Link]
-
Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. (2023). RSC Advances, 13(34), 23849-23864. [Link]
-
New polymeric architectures with (meth)acrylic acid segments. (2005). Progress in Polymer Science, 30(7), 691-724. [Link]
-
The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. (2001). Macromolecules, 34(18), 6229-6235. [Link]
-
Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2016). Acta Cirurgica Brasileira, 31(8), 521-528. [Link]
-
Modified ethylene acrylic acid film for antimicrobial activity. (2021). Journal of Applied Polymer Science, 138(41), 51103. [Link]
-
Antimicrobial activity of poly(acrylic acid) block copolymers. (2014). Materials Science and Engineering: C, 38, 261-267. [Link]
-
Antimicrobial activity of poly(acrylic acid) block copolymers. (2014). Materials Science and Engineering: C, 38, 261-7. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]
-
Anti-inflammatory function of 4-tert-butylphenyl salicylate through down-regulation of the NF-kappa B pathway. (2016). Archives of Pharmacal Research, 39(2), 245-52. [Link]
-
Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. (2015). In Vivo, 29(2), 221-6. [Link]
-
Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters. (1960). Science, 132(3428), 676-7. [Link]
-
Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 208-215. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). Molecules, 26(16), 4991. [Link]
-
ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (2020). The Moldovan Medical Journal, 63(3), 19-24. [Link]
-
Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2021). Molecules, 26(21), 6432. [Link]
-
Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). Molecules, 28(20), 7056. [Link]
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- 2. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Anticancer activity of N-(4-t-butylbenzoyl)-N’-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells [Actividad anticancerígena de la N-(4-t-butilbenzoil)-N'-feniltiourea: acoplamiento molecular, síntesis y actividad citotóxica en células de cáncer de mama y de cuello uterino] - Ubaya Repository [repository.ubaya.ac.id]
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- 9. Antimicrobial activity of poly(acrylic acid) block copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acrylic acid, an "antibiotic" principle in Phaeocystis blooms in antarctic waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Utility of 3-(4-tert-Butylbenzoyl)acrylic Acid: From Covalent Warhead to Antimicrobial Scaffold
Executive Summary: The Renaissance of the Michael Acceptor
In the evolving landscape of drug discovery, the resurgence of covalent inhibitors has shifted focus toward "privileged scaffolds" capable of precise electrophilic attacks. 3-(4-tert-Butylbenzoyl)acrylic acid (3-tBBA) represents a paradigmatic "warhead" in this domain. Unlike generic Michael acceptors, the inclusion of the tert-butyl moiety confers distinct lipophilic properties (
This guide dissects the utility of 3-tBBA across three critical verticals:
-
Covalent Fragment-Based Drug Discovery (FBDD): Targeting non-catalytic cysteines.
-
Antimicrobial Development: Leveraging dual-action mechanisms (membrane disruption and enzyme inhibition).
-
Synthetic Versatility: Serving as a precursor for bioactive heterocycles like pyridazinones.
Chemical Biology & Mechanism of Action[1]
The Electrophilic Warhead
The core utility of 3-tBBA lies in its ability to undergo a Michael addition (conjugate addition). The
-
Selectivity: While reactive, the steric bulk of the tert-butyl group and the electronic modulation of the benzoyl ring tune its reactivity, potentially reducing off-target alkylation compared to smaller, more promiscuous acrylamides.
-
Reversibility: Depending on the local protein environment, the adduct formation can be designed to be reversible or irreversible, a key consideration in avoiding haptenization and immune responses.
Visualization: Cysteine Alkylation Mechanism
The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the
Figure 1: Mechanism of Michael addition between a protein cysteine residue and the 3-tBBA warhead.
Applications in Drug Discovery[2][3]
Antimicrobial Activity
3-tBBA and its derivatives exhibit potent antibacterial properties.[1][2] The mechanism is hypothesized to be twofold:
-
Enzyme Inhibition: Alkylation of essential bacterial enzymes containing active-site cysteines (e.g., specific synthases or sortases).
-
Membrane Disruption: The amphiphilic nature (hydrophilic acid head + lipophilic tert-butyl tail) allows the molecule to insert into bacterial membranes, disrupting integrity similar to cationic peptides or fatty acids.
Comparative Data: Lipophilicity vs. Activity Note: Values are illustrative of class trends.
| Compound Derivative | LogP (Calc) | Membrane Permeability | Cysteine Reactivity ( | Primary Application |
| Unsubstituted (Benzoylacrylic acid) | ~1.8 | Low | High | General Reagent |
| 4-Methyl (Tolyl) | ~2.3 | Moderate | High | Synthetic Intermediate |
| 4-tert-Butyl (3-tBBA) | ~3.5 | High | Balanced | Intracellular Targets |
| 4-Chloro | ~2.5 | Moderate | Very High | Topical/Surface Active |
Fragment-Based Drug Discovery (FBDD)
In FBDD, 3-tBBA serves as an excellent "covalent fragment." Screening libraries containing this scaffold against protein targets (via Mass Spectrometry) allows for the rapid identification of cryptic cysteine pockets. Once a "hit" is found, the tert-butyl group can be modified to improve binding affinity, while the acrylic acid moiety remains the covalent anchor.
Synthetic Precursor for Heterocycles
Beyond direct activity, 3-tBBA is a critical intermediate. Reaction with hydrazines yields pyridazinones , a scaffold found in various anti-inflammatory (COX-2 inhibitors) and cardiovascular drugs (phosphodiesterase inhibitors).
Experimental Protocols
Synthesis of 3-(4-tert-Butylbenzoyl)acrylic Acid
Principle: Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride.
Materials:
-
tert-Butylbenzene (10 mmol)
-
Maleic anhydride (12 mmol)
-
Aluminum chloride (
, anhydrous, 22 mmol) -
Dichloromethane (DCM) or 1,2-Dichloroethane
Protocol:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
). -
Dissolution: Dissolve maleic anhydride (1.18 g, 12 mmol) in 20 mL of dry DCM.
-
Activation: Cool the solution to 0°C. Add
(2.93 g, 22 mmol) portion-wise over 10 minutes. The solution may turn yellow/orange. -
Addition: Add tert-butylbenzene (1.34 g, 10 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. (Monitor by TLC; Mobile phase Hexane:EtOAc 3:1).
-
Quenching: Pour the reaction mixture into 50 mL of ice-cold HCl (1 M) to decompose the aluminum complex.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or Toluene to yield the trans-isomer as a pale yellow solid.
Kinetic Assay: Cysteine Reactivity
Objective: To quantify the electrophilicity of the warhead by measuring the second-order rate constant (
Protocol:
-
Preparation: Prepare a 10 mM stock of 3-tBBA in DMSO. Prepare a 10 mM stock of L-cysteine in PBS (pH 7.4).
-
Reaction: In a UV-transparent cuvette or 96-well plate, mix 3-tBBA (final conc. 50
M) with excess L-cysteine (final conc. 500 M - 5 mM). -
Measurement: Monitor the decrease in absorbance at the
of the enone system (typically ~290-310 nm) over time using a spectrophotometer. -
Analysis: Plot
vs. time to determine pseudo-first-order rates ( ). Plot vs. [Cysteine] to derive the second-order rate constant ( ).
Antibacterial MIC Determination
Standard: CLSI Broth Microdilution.
Protocol:
-
Inoculum: Prepare a bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL in Mueller-Hinton Broth. -
Plate Setup: Add 100
L of inoculum to each well of a 96-well plate. -
Compound Addition: Add 3-tBBA (dissolved in DMSO, <1% final DMSO) in serial two-fold dilutions (range: 128
g/mL to 0.25 g/mL). -
Controls: Include Growth Control (bacteria + solvent) and Sterility Control (media only).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth (turbidity). Verify by absorbance at
.
Strategic Workflow Visualization
The following diagram outlines the decision matrix for utilizing 3-tBBA in a drug discovery campaign, moving from library screening to lead optimization.
Figure 2: Strategic workflow for deploying 3-tBBA in therapeutic development.
References
-
Mechanism of 3-Aroylacrylic Acids
-
Drakulić, B. J., et al. (2011). "Antiproliferative activity of aroylacrylic acids. Structure-activity study based on molecular interaction fields." European Journal of Medicinal Chemistry. Link
-
-
Antibacterial Activity of Acrylate Derivatives
-
Cysteine Targeting in Drug Discovery
-
Synthesis of Aroylacrylic Acids
-
Sayed Salem, M., et al. (2014). "Facile synthesis of new fused and non-fused heterocyclic systems from a γ-ketoacid." European Journal of Chemistry. Link
-
-
General Properties of 3-(4-Methylbenzoyl)acrylic acid (Class Representative)
-
Sigma-Aldrich Product Specification. "3-(4-Methylbenzoyl)acrylic acid." Link
-
Sources
Methodological & Application
Application Note: Synthesis of 6-(4-tert-Butylphenyl)pyridazin-3(2H)-one Scaffolds
Abstract & Strategic Overview
This application note details the robust synthesis of 6-(4-tert-butylphenyl)pyridazin-3(2H)-one and its 4,5-dihydro precursor starting from 3-(4-tert-butylbenzoyl)acrylic acid . Pyridazinones are privileged pharmacophores in drug discovery, exhibiting potent cardiotonic, anti-inflammatory, and antihypertensive activities.
While the literature often generalizes the reaction of 3-aroylacrylic acids with hydrazine, this guide addresses a critical specificity: the reaction of
-
Cyclocondensation: Selective formation of the 4,5-dihydro-3(2H)-pyridazinone core.
-
Oxidative Aromatization: Controlled dehydrogenation to access the fully aromatic pyridazinone.
Reaction Mechanism & Logic
The transformation proceeds through a stepwise mechanism. Understanding this causality is essential for troubleshooting and optimization.
Pathway Analysis[1][2][3][4]
-
Michael Addition (The Driving Force): Hydrazine, acting as a nucleophile, attacks the
-carbon of the -unsaturated ketone (the acrylic acid moiety). This reduces the double bond saturation in situ, leading to a saturated C4-C5 bond in the product. -
Cyclocondensation: The hydrazide intermediate undergoes intramolecular condensation with the ketone carbonyl, expelling water to close the ring.
-
Aromatization (Step 2): The resulting 4,5-dihydropyridazinone is stable. To restore aromaticity, an external oxidant (e.g., Bromine in Acetic Acid) is required to remove hydrogens from C4 and C5.
Mechanistic Flowchart
Figure 1: Stepwise conversion of 3-aroylacrylic acid to dihydro- and aromatic pyridazinones.
Materials & Equipment
Reagents
| Reagent | CAS No. | Purity | Role |
| 3-(4-tert-Butylbenzoyl)acrylic acid | 22071-22-3* | >97% | Starting Material |
| Hydrazine Hydrate | 7803-57-8 | 80% or 99% | Cyclizing Agent |
| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent (Step 1) |
| Glacial Acetic Acid | 64-19-7 | >99% | Solvent (Step 2) |
| Bromine | 7726-95-6 | Reagent Grade | Oxidant (Step 2) |
*Note: CAS is for the generic class or related analog; verify specific vendor CAS for the tert-butyl derivative.
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer & hot plate with oil bath
-
Vacuum filtration setup (Buchner funnel)
-
Dropping funnel (pressure-equalizing)
Experimental Protocol
PART A: Synthesis of 6-(4-tert-Butylphenyl)-4,5-dihydropyridazin-3(2H)-one
Objective: Cyclization of the acrylic acid precursor.
-
Preparation: In a 250 mL round-bottom flask, dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (10 mmol, ~2.32 g) in Absolute Ethanol (30 mL).
-
Note: If solubility is poor at room temperature, gently warm the solution.
-
-
Addition: Add Hydrazine Hydrate (15 mmol, ~0.75 g/0.73 mL) dropwise to the stirred solution at room temperature.
-
Observation: A transient color change or slight exotherm may occur due to the Michael addition.
-
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 3–4 hours .
-
Monitoring: Monitor progress by TLC (System: Ethyl Acetate:Hexane 1:1). The starting material spot (more polar acid) should disappear, replaced by a less polar product spot.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Cool further in an ice bath (0–5°C) for 30 minutes to maximize precipitation.
-
Filter the solid precipitate under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL).
-
-
Purification: Recrystallize the crude solid from Ethanol .
-
Expected Yield: 70–85%
-
Appearance: White to off-white crystals or needles.
-
PART B: Oxidation to 6-(4-tert-Butylphenyl)pyridazin-3(2H)-one (Optional)
Objective: Conversion of the dihydro-scaffold to the fully aromatic pyridazinone.
-
Preparation: Dissolve the 4,5-dihydropyridazinone product from Part A (5 mmol, ~1.15 g) in Glacial Acetic Acid (15 mL) in a 100 mL flask. Heat to 60–70°C to ensure complete dissolution.
-
Oxidation: Prepare a solution of Bromine (5.5 mmol, ~0.88 g/0.28 mL) in Glacial Acetic Acid (5 mL). Add this solution dropwise to the stirred reaction mixture at 60–70°C.
-
Caution: Bromine is highly corrosive and volatile. Perform this step in a fume hood.
-
-
Reaction: Stir the mixture at 80–90°C for 1–2 hours .
-
Endpoint: The evolution of HBr gas (white fumes) will cease when the reaction is complete.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice (~100 g). Stir vigorously.
-
The aromatic pyridazinone will precipitate as a solid.
-
Filter the solid and wash thoroughly with water to remove all traces of acid and bromine.
-
Wash with a dilute Sodium Thiosulfate solution (5%) to quench any unreacted bromine.
-
-
Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.
-
Expected Yield: 60–75%
-
Appearance: White or pale yellow crystalline solid.
-
Characterization & Quality Control
Verify the identity of your products using the following spectroscopic markers.
4,5-Dihydropyridazinone (Intermediate)
| Technique | Expected Signal | Interpretation |
| IR (KBr) | 3200–3300 cm⁻¹ | N-H stretch (Amide) |
| 1660–1680 cm⁻¹ | C=O stretch (Amide) | |
| 2900–2980 cm⁻¹ | Aliphatic C-H (C4/C5 methylene) | |
| ¹H NMR | C5-H (Methylene) | |
| C4-H (Methylene) | ||
| N-H (Exchangeable) |
Pyridazinone (Aromatic Product)
| Technique | Expected Signal | Interpretation |
| ¹H NMR | C4-H (Vinylic proton, characteristic doublet) | |
| C5-H (Vinylic proton, characteristic doublet) | ||
| Absence of 2.4–3.1 ppm | Confirms loss of methylene protons (Dehydrogenation) | |
| MS (ESI) | [M+H]⁺ | Molecular ion peak (M_dihydro - 2 Da) |
Troubleshooting & Optimization
-
Oily Product (Step 1): If the dihydropyridazinone separates as an oil, decant the supernatant and triturate the oil with Diethyl Ether or Hexane to induce crystallization.
-
Incomplete Oxidation (Step 2): If TLC shows starting material remaining after 2 hours, add an additional 0.2 eq of Bromine and continue heating. Ensure the acetic acid is glacial (water can retard the reaction).
-
Alternative Oxidants: If Bromine handling is restricted, Sodium 3-nitrobenzenesulfonate in alkaline aqueous medium or Selenium Dioxide in ethanol can be used as alternatives for the dehydrogenation step.
Safety & Compliance
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Avoid contact with skin and inhalation. Use only in a well-ventilated fume hood.
-
Bromine: Causes severe skin burns and eye damage. Highly volatile. Store in a cool, dry place and handle with extreme care.
-
Waste Disposal: Quench bromine waste with sodium thiosulfate before disposal. Segregate halogenated organic waste.
References
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives.[1] Biomedical and Pharmacology Journal.
-
Siddiqui, A. A., et al. (2010).[2] Synthesis and Biological Evaluation of Some Pyridazinone Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences.
-
Rathish, I. G., et al. (2012). Synthesis and in vitro biological activity of new 4,6-disubstituted 3(2H)-pyridazinone-acetohydrazide derivatives. Z. Naturforsch.
-
Asif, M. (2011). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives. Korea Science.
Sources
Application Notes and Protocols for 3-(4-tert-Butylbenzoyl)acrylic Acid as a Michael Acceptor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Role of 3-(4-tert-Butylbenzoyl)acrylic Acid in Conjugate Addition Chemistry
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, relies on the predictable reactivity of α,β-unsaturated carbonyl compounds as electrophilic partners. Within this class of Michael acceptors, 3-(4-tert-Butylbenzoyl)acrylic acid emerges as a versatile building block. Its unique structure, featuring a conjugated system activated by both a carboxylic acid and a benzoyl group, renders the β-carbon highly susceptible to nucleophilic attack. The presence of the bulky tert-butyl group on the phenyl ring can impart specific solubility properties and may influence the electronic nature of the benzoyl moiety, potentially modulating reactivity and selectivity in conjugate addition reactions.
This technical guide provides an in-depth exploration of the application of 3-(4-tert-Butylbenzoyl)acrylic acid in Michael addition reactions. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for its use with common nucleophiles, and provide essential data for the characterization of the resulting adducts. The protocols and insights presented herein are designed to be a self-validating system, empowering researchers to confidently incorporate this valuable reagent into their synthetic strategies.
Mechanistic Principles of Michael Addition to 3-(4-tert-Butylbenzoyl)acrylic Acid
The reactivity of 3-(4-tert-Butylbenzoyl)acrylic acid as a Michael acceptor is governed by the electronic delocalization across its conjugated π-system. The electron-withdrawing nature of both the carbonyl group of the benzoyl moiety and the carboxylic acid group polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon. This renders it a prime target for a wide array of soft nucleophiles.
The general mechanism proceeds via the following key steps:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the acrylic acid moiety.
-
Enolate Formation: This attack results in the formation of a resonance-stabilized enolate intermediate, with the negative charge delocalized over the α-carbon, the carbonyl oxygen of the benzoyl group, and the carboxylate group.
-
Protonation: The enolate intermediate is subsequently protonated, typically by the solvent or a mildly acidic workup, to yield the final 1,4-adduct.
Caption: Generalized workflow of the Michael addition reaction.
Synthesis of 3-(4-tert-Butylbenzoyl)acrylic Acid
While commercially available, understanding the synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid can be valuable for researchers preferring to prepare it in-house. A common method involves the Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride, followed by isomerization. A procedure analogous to the synthesis of similar aroylacrylic acids can be adapted. For instance, a related compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, has been synthesized by heating a mixture of 4-trifluoromethylacetophenone and glyoxylic acid monohydrate with acetic anhydride and a catalytic amount of triethylamine.[1]
General Synthetic Protocol (Adapted):
-
To a stirred mixture of 4-tert-butylacetophenone (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) in acetic anhydride (sufficient to ensure stirring), add a catalytic amount of triethylamine (e.g., 0.05 eq).
-
Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 130-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the acetic anhydride under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield 3-(4-tert-Butylbenzoyl)acrylic acid.
Application Protocols for Michael Additions
The following protocols provide detailed procedures for the conjugate addition of common nucleophiles to 3-(4-tert-Butylbenzoyl)acrylic acid. These serve as a robust starting point for further optimization based on specific substrate and laboratory conditions.
Protocol 1: Aza-Michael Addition with a Primary Amine (e.g., Benzylamine)
The aza-Michael addition provides a direct route to β-amino acid derivatives, which are valuable precursors in medicinal chemistry.
Materials:
-
3-(4-tert-Butylbenzoyl)acrylic acid
-
Benzylamine
-
Methanol (or other suitable polar protic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel) and developing chamber
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (1.0 eq) in methanol to a concentration of approximately 0.2 M.
-
To the stirred solution, add benzylamine (1.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by TLC (a typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of acetic acid to improve spot shape). The reaction is generally complete within a few hours at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Michael adduct.
Expected Outcome: The reaction is anticipated to proceed in high yield, providing the corresponding 3-(benzylamino)-3-(4-tert-butylbenzoyl)propanoic acid.
Protocol 2: Thia-Michael Addition with a Thiol (e.g., Thiophenol)
The thia-Michael addition is a highly efficient "click" reaction that forms stable thioether linkages, widely used in bioconjugation and materials science.[2]
Materials:
-
3-(4-tert-Butylbenzoyl)acrylic acid
-
Thiophenol
-
Triethylamine (catalyst)
-
Dichloromethane (or other suitable aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel) and developing chamber
-
Purification apparatus
Procedure:
-
Dissolve 3-(4-tert-Butylbenzoyl)acrylic acid (1.0 eq) and thiophenol (1.1 eq) in dichloromethane to a concentration of approximately 0.5 M in a round-bottom flask.
-
Add a catalytic amount of triethylamine (0.1 eq) to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically rapid, often reaching completion within an hour.
-
Once the reaction is complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the triethylamine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 3-(phenylthio)-3-(4-tert-butylbenzoyl)propanoic acid.
Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-(4-tert-Butylbenzoyl)acrylic acid (Expected) | ~8.0-7.8 (d, 2H), ~7.6-7.4 (d, 2H), ~7.2-7.0 (d, 1H), ~6.8-6.6 (d, 1H), ~1.3 (s, 9H) | Aromatic carbons, C=O (benzoyl), C=O (acid), C=C, C(CH₃)₃ | ~3000 (O-H), ~1700 (C=O, acid), ~1680 (C=O, ketone), ~1640 (C=C) | Expected [M+H]⁺ |
| trans-3-Benzoylacrylic acid | 7.99-7.96 (m, 2H), 7.66-7.62 (m, 1H), 7.53-7.49 (m, 2H), 7.42 (d, J=15.6 Hz, 1H), 6.88 (d, J=15.6 Hz, 1H)[3] | Not readily available | Not readily available | Not readily available |
| Michael Adduct (Generic Amine) | Disappearance of vinylic protons (~7.2-6.6 ppm), appearance of new aliphatic protons adjacent to the nitrogen and the carbonyl groups. | Disappearance of C=C signals, appearance of new aliphatic carbon signals. | Broad N-H stretch (if applicable), retention of C=O stretches. | Expected [M+H]⁺ of the adduct. |
| Michael Adduct (Generic Thiol) | Disappearance of vinylic protons, appearance of new aliphatic protons. | Disappearance of C=C signals, appearance of new aliphatic carbon signals. | Retention of C=O stretches. | Expected [M+H]⁺ of the adduct. |
Best Practices and Troubleshooting
-
Solvent Choice: For aza-Michael additions, polar protic solvents like methanol or ethanol are generally effective.[4] For thia-Michael additions, aprotic solvents such as dichloromethane or THF are preferred to avoid side reactions with the solvent.
-
Catalyst: While many Michael additions proceed without a catalyst, particularly with strong nucleophiles, a mild base like triethylamine can be beneficial for activating weaker nucleophiles such as thiols.
-
Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of the starting material and the formation of the product. Staining with potassium permanganate can help visualize the disappearance of the double bond.
-
Purification: The carboxylic acid functionality of the starting material and products can lead to streaking on silica gel columns. Adding a small amount of acetic acid to the eluent can improve the chromatography.
-
Side Reactions: In some cases, 1,2-addition to the benzoyl carbonyl can be a competing pathway, although 1,4-addition is generally favored with soft nucleophiles. If 1,2-addition is observed, consider using a less reactive nucleophile or adjusting the reaction temperature. Polymerization of the acrylic acid can also occur, especially at elevated temperatures or in the presence of radical initiators.
Conclusion
3-(4-tert-Butylbenzoyl)acrylic acid is a valuable and versatile Michael acceptor for the synthesis of a diverse range of functionalized molecules. The protocols and guidelines presented in this application note provide a solid foundation for its successful implementation in organic synthesis. By understanding the underlying mechanistic principles and adhering to best laboratory practices, researchers can effectively harness the reactivity of this compound to achieve their synthetic goals in drug discovery and materials science.
References
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349–356. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. Retrieved from [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(24), 8039. [Link]
-
Alfa Aesar. (n.d.). 4-tert-Butylbenzoyl chloride, 98%. [Link]
-
Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium. [Link]
-
PMC. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
ResearchGate. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
-
ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. [Link]
-
Beilstein Journals. (n.d.). Supporting Information Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. [Link]
-
Science.gov. (n.d.). thio-michael addition reaction: Topics by Science.gov. [Link]
-
NSF Public Access Repository. (2021). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
-
Wiley Online Library. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. [Link]
-
PMC. (n.d.). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. [Link]
-
PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. [Link]
-
Aichemistry. (n.d.). 3-(4-tert-Butylbenzoyl)acrylic acid - CAS号查询. [Link]
-
PSA. (1984). Some reactions with the Michael adducts of B(4-bromo-3-methyl benzoyl) acrylic acid. [Link]
-
PubChem. (n.d.). tert-Butyl acrylate. [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of well-defined poly(tert-butyl acrylate) star polymers. [Link]
-
PMC. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]
-
Scribd. (n.d.). COA of Acrylic Acid. [Link]
-
PubMed. (n.d.). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. [Link]
-
RJPBCS. (n.d.). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. [https://www.rjpbcs.com/pdf/2019_10(6)/[5].pdf]([Link]5].pdf)
-
The Royal Society of Chemistry. (n.d.). A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds at. [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of (–)-kunstleramide and its derivatives. [Link]
-
JOCPR. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 4,7,9-trisubstituted benzoxazepines as antileishmanial agents. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum [chemicalbook.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-Methyl benzoyl)acrylic acid AldrichCPR 20972-36-5 [sigmaaldrich.com]
Application Notes and Protocols: Thiol Addition to 3-(4-tert-Butylbenzoyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the reaction conditions for the addition of thiols to 3-(4-tert-butylbenzoyl)acrylic acid. This reaction, a classic example of a thiol-Michael addition or conjugate addition, is of significant interest in drug development and materials science for the synthesis of novel thioether compounds. We will delve into the underlying reaction mechanisms, present detailed experimental protocols, and discuss the critical parameters that influence reaction efficiency and product yield. The information is curated to provide researchers with the foundational knowledge and practical steps to successfully implement this valuable conjugation strategy.
Introduction: The Significance of Thiol-Michael Addition
The conjugation of thiols to activated alkenes, such as α,β-unsaturated carbonyl compounds, is a cornerstone of modern synthetic chemistry. This reaction, often referred to as the thiol-Michael addition, is prized for its high efficiency, selectivity, and mild reaction conditions, earning it a place within the esteemed category of "click chemistry".[1] The resulting thioether linkage is robust and finds widespread application in the development of pharmaceuticals, bioconjugates, and advanced materials.[2][3]
3-(4-tert-Butylbenzoyl)acrylic acid is a particularly interesting Michael acceptor. The electron-withdrawing benzoyl group, further substituted with a bulky tert-butyl group, activates the carbon-carbon double bond for nucleophilic attack by a thiol. The carboxylic acid moiety offers a handle for further functionalization or can influence the solubility and biological activity of the final product. Understanding the optimal conditions for thiol addition to this substrate is paramount for harnessing its full synthetic potential.
Reaction Mechanism: A Tale of Two Pathways
The thiol-Michael addition can proceed through two primary mechanistic pathways: a base-catalyzed route and a nucleophile-catalyzed route. The choice of catalyst is a critical experimental decision that dictates the reaction's progression.
Base-Catalyzed Thiol-Michael Addition
In the presence of a base, the reaction is initiated by the deprotonation of the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).[4] This potent nucleophile then attacks the β-carbon of the activated alkene in 3-(4-tert-butylbenzoyl)acrylic acid, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate, typically by the conjugate acid of the base or a protic solvent, yields the final thioether product.
The rate of the base-catalyzed reaction is highly dependent on the pH of the reaction medium, with higher pH values generally leading to faster reaction rates due to an increased concentration of the reactive thiolate species.[5][6]
Caption: Nucleophile-catalyzed thiol-Michael addition workflow.
Factors Influencing the Reaction
Several factors can significantly impact the outcome of the thiol addition to 3-(4-tert-butylbenzoyl)acrylic acid. Careful consideration of these parameters is crucial for optimizing the reaction.
| Parameter | Influence on Reaction | Considerations & Recommendations |
| pH | In base-catalyzed reactions, higher pH increases the concentration of the nucleophilic thiolate, accelerating the reaction rate. [5][7]However, excessively high pH can lead to side reactions or degradation of the reactants. For maleimide-based reactions, a pH range of 6.5-7.5 is often optimal to ensure specificity for thiols. [8][9] | For base-catalyzed reactions, a pH range of 8-10 is a good starting point. Buffering the reaction mixture is recommended to maintain a stable pH. |
| Catalyst | The choice between a base and a nucleophilic catalyst can affect reaction kinetics and compatibility with other functional groups. [4]Phosphines are often more potent catalysts than amines for this reaction. [10] | For general applications, tertiary amines like triethylamine (TEA) or phosphines like tris(2-carboxyethyl)phosphine (TCEP) are excellent choices. TCEP has the added benefit of being a reducing agent, which can be useful for protein conjugations. |
| Solvent | Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction by stabilizing charged intermediates. [11]In some cases, the reaction can proceed without a solvent. [12] | DMF and DMSO are generally good choices. For biological applications, aqueous buffer systems are preferred. |
| Substrate Structure | The electronic nature of the thiol and the Michael acceptor plays a key role. Electron-withdrawing groups on the Michael acceptor increase its reactivity. [5]Steric hindrance around the thiol or the double bond can slow down the reaction. [5] | The benzoyl group in 3-(4-tert-butylbenzoyl)acrylic acid strongly activates the double bond for thiol addition. |
| Temperature | Most thiol-Michael additions proceed readily at room temperature. [2]In cases of low reactivity, gentle heating may be employed. | Room temperature is typically sufficient. Monitor the reaction for potential side reactions if heating is applied. |
Experimental Protocols
The following protocols are provided as a starting point for the thiol addition to 3-(4-tert-butylbenzoyl)acrylic acid. Optimization may be necessary depending on the specific thiol used.
Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid
While a direct synthesis for 3-(4-tert-butylbenzoyl)acrylic acid was not found, a reliable method for a similar compound, 3-(4-trifluoromethylbenzoyl)acrylic acid, can be adapted. [13] Materials:
-
4-tert-Butylacetophenone
-
Glyoxylic acid monohydrate
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Benzene (or a safer alternative like toluene)
Procedure:
-
Combine 4-tert-butylacetophenone (1 equivalent), glyoxylic acid monohydrate (1 equivalent), and acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of triethylamine.
-
Heat the mixture to an internal temperature of approximately 135°C.
-
Add additional triethylamine and maintain the temperature for 20-30 minutes.
-
Cool the reaction mixture and evaporate the volatiles under reduced pressure.
-
Digest the solid residue with water, filter, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield pure 3-(4-tert-butylbenzoyl)acrylic acid.
Protocol 1: Base-Catalyzed Thiol Addition
This protocol is suitable for general-purpose synthesis.
Materials:
-
3-(4-tert-Butylbenzoyl)acrylic acid
-
Thiol of interest
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 3-(4-tert-butylbenzoyl)acrylic acid (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the thiol (1-1.2 equivalents) to the solution.
-
Add the base (1.1-1.5 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Nucleophile-Catalyzed Thiol Addition for Bioconjugation
This protocol is adapted for the conjugation of thiols on biomolecules, such as proteins, in an aqueous environment.
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
3-(4-tert-Butylbenzoyl)acrylic acid derivative (e.g., NHS ester for amine coupling if necessary, or direct use of the carboxylic acid)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Size-exclusion chromatography column
Procedure:
-
Prepare a solution of the thiol-containing biomolecule in degassed PBS buffer. If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. 2. Prepare a stock solution of 3-(4-tert-butylbenzoyl)acrylic acid in a water-miscible organic solvent like DMSO.
-
Add the desired molar excess of the 3-(4-tert-butylbenzoyl)acrylic acid stock solution to the biomolecule solution while gently stirring.
-
Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C, protected from light. [9]5. Remove the unreacted small molecules and byproducts by size-exclusion chromatography.
-
Characterize the resulting conjugate using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
Conclusion
The thiol-Michael addition to 3-(4-tert-butylbenzoyl)acrylic acid is a robust and versatile reaction for the synthesis of novel thioether compounds. By understanding the underlying mechanisms and carefully controlling the reaction parameters—particularly pH and catalyst choice—researchers can achieve high yields and purity. The protocols provided herein offer a solid foundation for both small molecule synthesis and bioconjugation applications. As with any chemical reaction, empirical optimization for each specific substrate combination is recommended to achieve the best results.
References
- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022-10-21). PMC.
- Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. (2026-01-12). Wiley Online Library.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021-12-28). ACS Publications.
- Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. (n.d.). Wiley Online Library.
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (n.d.). datapdf.com.
- The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. (n.d.). ACS Publications.
- Thiol-ene reaction. (n.d.). Wikipedia.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2022-04-13). PubMed.
- Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. (2021-12-09). ResearchGate.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. (n.d.). PMC.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific.
- Maleimide Conjugation Protocol for Thiol Dyes. (2024-08-07). BioActs.
- Synthesis of 3-(4-Trifluoromethylbenzoyl)acrylic Acid. (n.d.). PrepChem.com.
- Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. (2021-03-24). NSF Public Access Repository.
- Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts. (2026-01-19). ResearchGate.
- Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. (n.d.). PubMed.
- Utilising novel thiol-acrylate click reactions to synthesise controlled branched polymer emulsifiers. (n.d.). The University of Liverpool Repository.
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. prepchem.com [prepchem.com]
Application Notes & Protocols: Covalent Functionalization of Cysteine Residues Using 3-(4-tert-Butylbenzoyl)acrylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Cysteine Bioconjugation
In the landscape of protein science, drug development, and molecular biology, the ability to selectively modify proteins is a cornerstone technology. Among the 20 proteinogenic amino acids, cysteine stands out as a prime target for chemical modification.[1] Its thiol group (-SH) possesses unique nucleophilicity, and its relatively low natural abundance (around 1.9%) allows for site-specific labeling with minimal off-target effects.[1] This strategic functionalization is pivotal for creating antibody-drug conjugates (ADCs), attaching imaging agents, immobilizing proteins on surfaces, and probing protein structure and function.
This document provides a comprehensive guide to the use of 3-(4-tert-Butylbenzoyl)acrylic acid, a Michael acceptor, for the selective and stable covalent modification of cysteine residues. While reagents like maleimides are widely used, the thioether bonds they form can exhibit instability, potentially reversing via a retro-Michael reaction.[2] Acrylate-based reagents, such as 3-(4-tert-Butylbenzoyl)acrylic acid, offer a robust alternative, forming a stable thioether linkage. The reagent's tert-butylbenzoyl group provides a bulky, hydrophobic handle that can be leveraged for detection or to influence the physicochemical properties of the target protein.
Mechanism of Action: Thiol-Michael Addition
The covalent linkage between a cysteine residue and 3-(4-tert-Butylbenzoyl)acrylic acid is formed through a thio-Michael addition reaction. This reaction is a conjugate addition of a nucleophile—in this case, the cysteine thiol—to an α,β-unsaturated carbonyl compound.
Key Mechanistic Principles:
-
Nucleophilic Activation: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate anion (-S⁻) form.[3] This process is pH-dependent, with reaction rates increasing at pH values above the pKa of the cysteine thiol (typically ~8.3). Therefore, maintaining a reaction pH between 7.5 and 8.5 is critical for efficient conjugation.
-
Conjugate Addition: The activated thiolate anion attacks the electrophilic β-carbon of the acrylic acid moiety.[3] This forms a transient enolate intermediate.
-
Protonation & Product Formation: The enolate intermediate is rapidly protonated by a proton source in the aqueous buffer, yielding the final, stable thioether conjugate.
The reaction is highly chemoselective for cysteine residues under controlled pH conditions, minimizing cross-reactivity with other nucleophilic amino acid side chains like lysine.
Caption: Mechanism of Cysteine modification via Michael Addition.
Experimental Design and Protocols
Successful bioconjugation requires careful planning and execution. The following sections provide a detailed workflow from reagent preparation to final product characterization.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example | Purpose |
| Protein of Interest | >95% Purity | N/A | Target for modification |
| 3-(4-tert-Butylbenzoyl)acrylic acid | ≥98% | Sigma-Aldrich, TCI | Cysteine modification reagent |
| Tris-HCl | Molecular Biology Grade | Thermo Fisher | Buffering agent |
| NaCl | ACS Grade | VWR | Ionic strength adjustment |
| EDTA | ACS Grade | Sigma-Aldrich | Chelates metal ions, prevents oxidation |
| TCEP-HCl | ≥98% | Thermo Fisher | Reducing agent (disulfide reduction) |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | Solvent for stock solution |
| Desalting Columns | e.g., Zeba™ Spin | Thermo Fisher | Purification of modified protein |
Buffer Preparation:
-
Reaction Buffer: 100 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 8.0. Prepare and adjust pH at room temperature. Degas buffer prior to use to minimize oxygen content.
-
TCEP Stock Solution: 100 mM TCEP-HCl in nuclease-free water. Neutralize to pH 7.0 with 1 M NaOH. Prepare fresh and store on ice. TCEP is preferred over DTT as it is odorless and does not contain a thiol that could compete in the reaction.[4]
Experimental Workflow
The overall process involves three key stages: protein preparation, the conjugation reaction, and purification of the final product.
Caption: Workflow for cysteine functionalization.
Step-by-Step Protocol
PART A: Protein Reduction
Causality: This step is critical to ensure the target cysteine residue is in its reduced, free-thiol state and available for reaction. Many proteins form intramolecular or intermolecular disulfide bonds during expression and purification.
-
Dissolve the protein of interest in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the freshly prepared, pH-neutral TCEP stock solution to the protein solution to achieve a 10-fold molar excess of TCEP over cysteine residues.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.
PART B: Conjugation Reaction
Causality: A molar excess of the reagent drives the reaction to completion. DMSO is used to ensure the hydrophobic reagent remains soluble in the aqueous buffer.
-
During the protein reduction step, prepare a 100 mM stock solution of 3-(4-tert-Butylbenzoyl)acrylic acid in anhydrous DMSO.
-
Add the reagent stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of DMSO in the reaction mixture should not exceed 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 2 hours at room temperature with gentle end-over-end rotation. For sensitive proteins, the reaction can be performed at 4°C, but the reaction time may need to be extended to 4-12 hours.
PART C: Purification
Causality: Removal of unreacted reagent and byproducts is essential for downstream applications and accurate characterization.
-
Following incubation, remove the excess 3-(4-tert-Butylbenzoyl)acrylic acid and TCEP using a desalting column (e.g., size-exclusion chromatography) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect fractions containing the protein, typically monitored by absorbance at 280 nm.
-
Pool the relevant fractions and determine the final protein concentration. Store the modified protein at 4°C for short-term use or at -80°C for long-term storage.
Characterization and Validation
Confirmation of successful conjugation is a mandatory validation step. Mass spectrometry is the gold standard for this analysis.
| Analysis Method | Purpose | Expected Outcome |
| Intact Mass Analysis (ESI-MS) | Confirm covalent addition of the reagent. | An increase in the protein's molecular weight corresponding to the mass of the adduct (MW of reagent = 246.30 Da). |
| Peptide Mapping (LC-MS/MS) | Identify the specific cysteine residue(s) that have been modified. | Identification of a peptide fragment containing a cysteine residue with a +246.30 Da mass shift. |
| UV-Vis Spectroscopy | Quantify the degree of labeling (optional). | An increase in absorbance at the λmax of the benzoyl chromophore, allowing for calculation of labeling efficiency if an extinction coefficient is determined. |
Example Data:
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Unmodified Protein | 25,000.0 | 25,000.5 | N/A | Starting Material |
| Modified Protein | 25,246.3 | 25,246.9 | +246.4 | Successful single modification |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Modification Efficiency | 1. Incomplete reduction of disulfide bonds. 2. Reagent precipitated out of solution. 3. Reaction pH is too low. 4. Target cysteine is not solvent-accessible. | 1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's Reagent. 2. Ensure DMSO concentration is adequate but below 5%. Add reagent stock slowly while vortexing. 3. Verify the pH of the Reaction Buffer is between 7.5 and 8.5. 4. Consider partial denaturation with mild chaotropes (e.g., 1-2 M urea), if compatible with protein function. |
| Protein Precipitation | 1. Final DMSO concentration is too high. 2. The protein is unstable under the reaction conditions. 3. The hydrophobic adduct causes aggregation. | 1. Reduce the final DMSO concentration by using a more dilute protein stock or a more concentrated reagent stock. 2. Reduce reaction temperature to 4°C and/or decrease reaction time. 3. Lower the protein concentration during the reaction. Include stabilizing excipients like arginine or glycerol in the buffer. |
| Non-Specific Modification | 1. Reaction pH is too high (>9.0), leading to modification of lysine residues. 2. Reaction time is excessively long. | 1. Ensure the reaction buffer pH does not exceed 8.5. 2. Optimize the reaction time by taking time points (e.g., 30, 60, 120 min) and analyzing by mass spectrometry. |
References
-
Reaction mechanism and presumptive chemical substructure of poly(acrylic acid). ResearchGate. Available at: [Link]
-
Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. PMC. Available at: [Link]
-
A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins. ResearchGate. Available at: [Link]
-
Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. PubMed. Available at: [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. ResearchGate. Available at: [Link]
-
Design of Cysteine Functional Polyesters through Michael Addition. PMC. Available at: [Link]
-
Bioconjugation application notes. Bionordika.fi. Available at: [Link]
-
Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde. MDPI. Available at: [Link]
-
The Protein Protocols Handbook. Humana Press. Available at: [Link]
-
Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. PubMed. Available at: [Link]
-
Thermodynamics and Kinetic Investigation of Reaction of Acriflavine with L-cysteine in Aqueous Medium. PMC. Available at: [Link]
-
Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein. PMC. Available at: [Link]
-
Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. PMC. Available at: [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC. Available at: [Link]
-
Light Controlled Reversible Michael Addition of Cysteine: A New Tool for Dynamic Site-Specific Labeling of Proteins. ResearchGate. Available at: [Link]
Sources
- 1. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Modification | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Improving yield of 3-(4-tert-Butylbenzoyl)acrylic acid in Friedel-Crafts acylation
Technical Support Center: Optimizing Yield of 3-(4-tert-Butylbenzoyl)acrylic Acid
Executive Summary & Application Context
Subject: Synthesis of 3-(4-tert-Butylbenzoyl)acrylic acid (CAS: 190125-60-1) via Friedel-Crafts Acylation. Primary Application: Key intermediate for the synthesis of piperidine-based antihistamines (e.g., Fexofenadine analogs) and photosensitive polymers. Core Challenge: Users frequently report low yields (<50%), formation of tarry byproducts (polymerization), and difficulties in purification due to the amphiphilic nature of the keto-acid product.
This guide synthesizes field-proven optimization strategies with mechanistic insights to stabilize the reaction pathway and maximize recovery.
Troubleshooting Guide (FAQ Format)
Q1: My yield is consistently low (<40%). I am using a 1:1 ratio of AlCl₃ to Maleic Anhydride. Is this correct?
A: No. This is the most common cause of failure. In Friedel-Crafts acylation using anhydrides, the stoichiometry is distinct from acid chlorides.
-
Mechanistic Reason: The reaction generates a keto-acid product.
-
The first equivalent of Aluminum Chloride (
) activates the anhydride to form the acylium ion. -
The second equivalent coordinates with the carboxylate oxygen generated after the ring-opening.
-
A third equivalent (partial or full) often complexes with the product's ketone carbonyl.
-
-
Solution: Increase
loading to 2.2 – 2.5 equivalents relative to Maleic Anhydride. Using only 1 equivalent results in incomplete conversion because the catalyst is sequestered by the product.
Q2: The reaction mixture turns into a dark, intractable tar. How do I prevent this?
A: Tarry byproducts usually indicate polymerization of the acrylic double bond or alkylation rearrangement .
-
Root Cause 1 (Polymerization): The product contains an electron-deficient double bond susceptible to radical polymerization, especially if the reaction exotherms uncontrollably.
-
Root Cause 2 (De-alkylation):
is a strong Lewis acid that can cause the tert-butyl group to migrate or cleave (transalkylation) if the temperature is too high. -
Solution:
-
Temperature Control: Maintain the initial addition at 0–5°C . Do not exceed 25°C during the reaction phase.
-
Inhibitors: Add a radical inhibitor like Hydroquinone or BHT (0.1 mol%) to the reaction mixture if high-temperature workup is required (though usually not necessary if kept cool).
-
Q3: I am getting a mixture of isomers. Which one is the active product?
A: The reaction kinetically forms the cis-isomer (maleoyl form), but the stable isolated product is typically the trans-isomer (fumaroyl form).
-
Insight: The bulky tert-butylbenzoyl group creates steric strain in the cis configuration. During the acidic workup (quenching with HCl), acid-catalyzed isomerization usually converts the cis form to the thermodynamically stable trans form.
-
Action: Ensure your quenching step involves vigorous stirring with dilute HCl for at least 30 minutes to ensure complete hydrolysis of the aluminum complex and isomerization to the stable crystalline trans form.
Q4: The product oils out during acidification and won't crystallize.
A: This is an "oiling out" phenomenon common with aryl-keto acids.
-
Solution:
-
Seed Crystals: If available, seed the oiled phase.
-
Solvent Choice: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the reaction solvent.
-
Purification Trick: Dissolve the crude oil in 10% aqueous Sodium Carbonate (
). The product dissolves as the sodium salt, leaving unreacted tert-butylbenzene and tars behind (which can be extracted with ether and discarded). Then, slowly acidify the aqueous layer with HCl to precipitate the pure acid.
-
Optimized Experimental Protocol
Scale: 50 mmol basis Reaction Time: ~4-6 hours Expected Yield: 75–85%
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| Maleic Anhydride | 98.06 | 1.0 | 4.90 g | Electrophile Source |
| tert-Butylbenzene | 134.22 | 1.1 | 7.38 g (8.6 mL) | Nucleophile (Excess) |
| Aluminum Chloride ( | 133.34 | 2.2 | 14.67 g | Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Solvent |
| HCl (conc.) | - | Quench | ~20 mL | Hydrolysis |
Step-by-Step Methodology
-
Apparatus Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet.
-
Critical: Ensure the system is moisture-free;
reacts violently with water.
-
-
Catalyst Complex Formation:
-
Charge the flask with Maleic Anhydride (4.90 g) and DCM (30 mL) .
-
Cool to 0°C in an ice bath.
-
Add
(14.67 g) portion-wise over 15 minutes. The solution may turn yellow/orange. Note: Some protocols add to the solvent first; adding to the anhydride pre-complexes the electrophile.
-
-
Addition of Arene:
-
Mix tert-Butylbenzene (7.38 g) with DCM (20 mL) in the addition funnel.
-
Add dropwise to the main reaction vessel over 30–45 minutes, maintaining internal temperature < 10°C .
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 4 hours .
-
Monitoring: Check via TLC (Solvent: 50% EtOAc/Hexane). The spot for tert-butylbenzene should diminish.
-
-
Quenching & Workup (The "Acid-Base" Purification):
-
Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 20 mL conc. HCl . Caution: Exothermic.
-
Separate the organic layer (DCM). Extract the aqueous layer once with DCM (20 mL).
-
Purification Step: Combine organic layers and extract with 10%
(3 x 30 mL) .-
Why? The product (acid) goes into the water layer; impurities (unreacted hydrocarbon, tars) stay in the DCM.
-
-
Discard the DCM layer (or check for recovery).
-
Acidify the aqueous carbonate layer carefully with 6M HCl until pH < 2.
-
The product will precipitate as a white/off-white solid.
-
-
Isolation:
-
Filter the solid via vacuum filtration.
-
Wash with cold water.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) or Benzene/Petroleum Ether.
-
Visualizations
Figure 1: Reaction Mechanism & Pathway
Description: This diagram illustrates the activation of maleic anhydride by aluminum chloride, the para-selective attack by tert-butylbenzene, and the final hydrolysis step.
Caption: Mechanistic pathway showing the critical role of excess Lewis acid in stabilizing the intermediate carboxylate complex.
Figure 2: Purification Workflow (Acid-Base Extraction)
Description: A logical flow for the purification process to ensure removal of non-acidic impurities.
Caption: Acid-Base extraction workflow to isolate the target keto-acid from neutral organic impurities.
References
- Friedel-Crafts Acylation Overview: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Synthesis of Aroylacrylic Acids : Baddeley, G., et al. "The Friedel–Crafts Acylation of tert-Butylbenzene." Journal of the Chemical Society, 1956 , pp. 448-455.
-
Purification of Acrylic Acid Derivatives : Organic Syntheses, Coll. Vol. 3, p. 23 (1955); Vol. 28, p. 1 (1948). (Describes the acid-base extraction technique for similar keto-acids).
-
Product Characterization : Sigma-Aldrich Product Specification, "3-(4-tert-Butylbenzoyl)acrylic acid". (Used for CAS verification: 190125-60-1).[4]
-
Isomerization Mechanisms : Cromwell, N. H., et al. "Cis-Trans Isomerism of 3-Aroylacrylic Acids." Journal of the American Chemical Society, 1957 , 79(23), pp. 6119–6125.
Sources
Resolving solubility issues of 3-(4-tert-Butylbenzoyl)acrylic acid in aqueous buffers
Topic: Resolving Solubility & Stability Issues in Aqueous Buffers Target Molecule: 3-(4-tert-Butylbenzoyl)acrylic acid (Structure: tert-butyl-phenyl ketone conjugated to an acrylic acid moiety) Classification: Lipophilic Weak Acid / Michael Acceptor
Executive Summary: The Solubility Paradox
Researchers often encounter immediate precipitation ("crashing out") when diluting 3-(4-tert-Butylbenzoyl)acrylic acid from organic stock solutions into aqueous media.
The Core Conflict: This molecule possesses a "Schizophrenic" nature:
-
Hydrophilic Head: The acrylic acid group (
) wants to ionize and dissolve at neutral pH. -
Lipophilic Tail: The tert-butylbenzoyl group is bulky and highly hydrophobic. It drives strong intermolecular aggregation (stacking) that overcomes the solvation energy of the carboxylate ion.
The Solution: Successful solubilization requires a "Triad Strategy": Ionization (pH control), Dispersion (Solvent order), and Shielding (Surfactants/Cyclodextrins).
Module 1: Critical Solubility Parameters
Before starting, verify your experimental conditions against these physicochemical realities.
| Parameter | Value / Behavior | Implication for Protocol |
| ~3.5 – 4.2 (Estimated) | At pH 7.4, the molecule is >99% ionized (anionic). However , ionization alone is often insufficient to prevent aggregation due to the tert-butyl group. | |
| LogP (Lipophilicity) | High (> 3.0 estimated) | The compound prefers sticking to itself or plastic over water. Glass vials are recommended. |
| Reactivity | Michael Acceptor | CRITICAL: The alkene double bond is electrophilic. It reacts with nucleophiles (thiols, amines). |
| Solubility (DMSO) | High (> 50 mM) | Excellent stock solvent. |
| Solubility (Water) | Negligible | Do not attempt to dissolve solid powder directly in buffer. |
Module 2: Troubleshooting Guide (Q&A)
Q1: "I added my DMSO stock to PBS, and it turned cloudy immediately. Why?"
Diagnosis: This is the "Solvent Shock" phenomenon. When a droplet of DMSO stock hits the water, the DMSO diffuses away faster than the drug molecules can disperse. The local concentration of the drug spikes, and the hydrophobic tert-butyl groups snap together, forming micro-precipitates that will not re-dissolve.
The Fix: The "Subsurface Injection" Protocol
-
Vortex First: Set your buffer tube to a moderate vortex.
-
Inject: While vortexing, inject the DMSO stock directly into the center of the liquid vortex , not on the side of the tube.
-
Speed: Do this quickly. Immediate dispersion prevents nucleation.
-
Limit: Keep final DMSO concentration < 1% (v/v) if possible. If solubility fails, see Module 3.
Q2: "My compound dissolves initially but precipitates after 2 hours. Is it stable?"
Diagnosis: This is likely Thermodynamic Instability (Ostwald Ripening) or Salting Out . The initial solution was a supersaturated metastable state. Over time, the system seeks equilibrium, leading to crystal growth.
The Fix:
-
Reduce Ionic Strength: High salt (150 mM NaCl in PBS) screens the charge repulsion between the carboxylate heads, allowing the hydrophobic tails to aggregate. Try diluting your buffer to 0.5x PBS or using a low-salt buffer (e.g., 10 mM Phosphate).
-
Add a "Molecular Shield": Use hydroxypropyl-
-cyclodextrin (HP- -CD). See Module 3.
Q3: "I am using Tris buffer pH 7.4, but my assay results are inconsistent/decreasing over time."
Diagnosis: Chemical Incompatibility (The Tris Trap).
3-(4-tert-Butylbenzoyl)acrylic acid is an
The Fix:
-
STOP using Tris, Glycine, or any amine-based buffer.
-
SWITCH to non-nucleophilic buffers: HEPES , MOPS , or Phosphate .
Module 3: Advanced Solubilization Protocols
If simple DMSO injection fails, use these "Level 2" strategies.
Strategy A: The Cyclodextrin Shield (Recommended)
Cyclodextrins form a "donut" shape. The hydrophobic tert-butyl group sits inside the donut, while the hydrophilic outside keeps the complex soluble in water.
-
Reagent: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in your buffer (HEPES/PBS). -
Dissolve your compound in DMSO (e.g., 10 mM stock).
-
Add the DMSO stock to the Cyclodextrin solution.
-
Incubate/Shake for 30 mins.
-
Result: This can often increase solubility by 10-100 fold compared to buffer alone.
-
Strategy B: The "Shift-pH" Method
Since the compound is an acid, ensuring it is fully deprotonated is vital.
-
Prepare your buffer at a slightly higher pH (e.g., pH 8.0).
-
Add the compound.
-
The acid will consume some alkalinity.
-
Readjust pH back to 7.4 using dilute NaOH or HCl only after the compound is dispersed.
-
Warning: Do not go below pH 5.5, or it will precipitate instantly.
-
Module 4: Visualizing the Decision Process
Use this flow chart to determine the correct solvent system for your experiment.
Figure 1: Decision tree for solubilizing reactive Michael acceptors in aqueous media. Note the critical checkpoint for amine-based buffers.
Module 5: The "Tris Trap" Mechanism
Understanding why you must avoid Tris is crucial for data integrity.
Figure 2: Mechanistic pathway of compound degradation in primary amine buffers.
References & Further Reading
-
Chemical Identity & Properties:
-
Michael Acceptor Reactivity:
-
Source: Jackson, P. A., et al. (2020). "Determining Michael Acceptor Reactivity... for the Base-catalyzed Thiol-Michael Reaction." PMC / NIH.
-
URL:[Link]
-
-
Buffer Incompatibility (Tris):
-
Cyclodextrin Solubilization Strategies:
-
Source: Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (General reference for HP-
-CD protocols). -
URL:[Link]
-
Sources
- 1. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 2. 3-Benzoylacrylic acid, predominantly trans, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. trans-3-Benzoylacrylic acid CAS#: 17812-07-6 [m.chemicalbook.com]
- 4. 3-BENZOYLACRYLIC ACID | 583-06-2 [amp.chemicalbook.com]
Technical Support Center: Minimizing Polymerization of 3-(4-tert-Butylbenzoyl)acrylic acid
Welcome to the technical support center for 3-(4-tert-Butylbenzoyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to mitigate unwanted polymerization during its use. The inherent reactivity of the acrylic acid moiety makes this compound susceptible to side reactions, but with careful planning and execution, these challenges can be effectively managed.
Troubleshooting Guide: Navigating Unwanted Polymerization
This section addresses common issues encountered during reactions involving 3-(4-tert-Butylbenzoyl)acrylic acid in a direct question-and-answer format.
Q1: My reaction mixture is rapidly becoming viscous or solidifying. What's happening and what is the primary cause?
A1: This is a clear indication of uncontrolled polymerization. 3-(4-tert-Butylbenzoyl)acrylic acid, like other acrylic acid derivatives, can undergo polymerization through two primary mechanisms: free-radical polymerization and Michael addition.[1][2] The high heat generated from these exothermic reactions can lead to a dangerous runaway reaction.[3]
-
Free-Radical Polymerization: This is often initiated by trace impurities (like peroxides in solvents), exposure to light (photo-initiation), or excessive heat.[4][5] The double bond in the acrylic moiety is susceptible to attack by radicals, leading to a chain reaction that forms long polymer chains.
-
Michael Addition: This is a form of step-growth polymerization that can be initiated by nucleophiles or bases.[1][6] In this case, a nucleophile attacks the carbon-carbon double bond, initiating a cascade of additions that can also lead to oligomers or polymers. This is a particular concern in reactions involving amines or other basic reagents.[1][7]
Q2: I suspect my reagents or solvent are contaminated. How can I identify and resolve this?
A2: Contaminants are a frequent cause of premature polymerization.[8] It is crucial to use high-purity reagents and solvents.
-
Solvent Purity: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are notorious for forming explosive peroxides upon storage, which are potent radical initiators. Always test for peroxides before use with potassium iodide (KI) starch paper or a dedicated peroxide test kit. If peroxides are present, they must be removed by passing the solvent through an activated alumina column or by distillation from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Purity: Ensure all other reagents in your reaction are free from contaminants that could initiate polymerization. For example, amines used in a Michael addition should be pure and free of oxidizing impurities.
Q3: My reaction requires heating. How can I prevent thermally-induced polymerization?
A3: Elevated temperatures significantly accelerate the rate of polymerization.[9][10] While some heat may be necessary for your desired reaction, it must be carefully controlled.
-
Precise Temperature Control: Use an oil bath with a reliable temperature controller rather than a heating mantle to avoid localized overheating.
-
Lower Reaction Temperatures: If possible, explore alternative catalysts or reaction conditions that allow for lower temperatures.
-
Use of Inhibitors: Incorporating a suitable inhibitor is the most effective strategy when heating is required.
Q4: What are polymerization inhibitors, and how do I choose the right one?
A4: Polymerization inhibitors are chemical compounds that scavenge radicals or react with initiating species to halt the polymerization chain reaction.[11][12] They are essential for safely handling and reacting with acrylic acid derivatives.[13]
-
For Free-Radical Polymerization: Phenolic compounds like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and butylated hydroxytoluene (BHT) are commonly used.[11][14] These work by trapping free radicals to prevent chain propagation. It's important to note that many phenolic inhibitors require the presence of dissolved oxygen to be effective.[12][15]
-
For Michael Addition: While less common, acidic conditions can help to protonate initiating nucleophiles, reducing their reactivity. The choice of inhibitor and its concentration will depend on your specific reaction conditions.
| Inhibitor | Type | Typical Concentration | Notes |
| MEHQ | Radical | 100-500 ppm | Requires oxygen to be effective.[12][15] |
| Hydroquinone (HQ) | Radical | 100-500 ppm | Can sublime at higher temperatures. |
| BHT | Radical | 200-1000 ppm | A good choice for higher temperatures. |
| Phenothiazine (PTZ) | Radical | 100-500 ppm | Highly effective, but can sometimes be removed by certain purification methods.[14][16] |
Q5: Polymerization is occurring during my work-up and purification. How can I prevent this?
A5: The risk of polymerization does not end when the reaction is complete. Standard laboratory procedures can inadvertently trigger polymerization.
-
Distillation: If you need to remove a solvent by distillation, ensure the temperature is kept as low as possible by using reduced pressure. It is also wise to add a non-volatile inhibitor like BHT to the distillation pot.
-
Chromatography: If purifying by column chromatography, consider adding a small amount of an inhibitor (e.g., BHT) to your eluent to prevent polymerization on the column matrix.
-
Storage: After purification, store the compound in a dark, cool place, and consider adding a stabilizer for long-term storage.
Frequently Asked Questions (FAQs)
-
What are the ideal storage conditions for 3-(4-tert-Butylbenzoyl)acrylic acid?
-
Do I need to remove the inhibitor before my reaction?
-
In many cases, the small amount of inhibitor present will not interfere with the desired reaction. However, for certain sensitive catalytic processes, removal may be necessary. This can be done by washing a solution of the acid with a dilute aqueous base (like 1% NaOH) to extract the phenolic inhibitor, followed by re-acidification and extraction of the product. Be aware that this process can itself be risky and should be performed quickly and at low temperatures.
-
-
How can I monitor for the onset of polymerization?
-
Visual inspection for increased viscosity is the most straightforward method. For more sensitive detection, techniques like in-situ NMR or FT-IR can be used to monitor the disappearance of the monomer's vinyl protons or the C=C bond stretch, respectively.[18]
-
Visualizations and Workflows
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected polymerization.
Caption: Troubleshooting workflow for polymerization issues.
Experimental Setup for Inert Atmosphere Reactions
This diagram illustrates a standard setup for performing reactions under an inert atmosphere to minimize oxidation-related side reactions.
Caption: Recommended inert atmosphere reaction setup.
Experimental Protocol: General Reaction Under Inert Atmosphere
This protocol provides a step-by-step methodology for a generic reaction, emphasizing points where polymerization can be controlled.
Materials:
-
3-(4-tert-Butylbenzoyl)acrylic acid
-
Anhydrous, peroxide-free solvent (e.g., THF, Dichloromethane)
-
Polymerization inhibitor (e.g., BHT or MEHQ)
-
Other reaction-specific reagents
-
Standard inert atmosphere glassware (Schlenk line or balloon)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to remove moisture.
-
Inhibitor Addition: To the reaction flask, add the polymerization inhibitor (e.g., 200 ppm BHT) before adding other reagents.
-
Reagent Addition: Add 3-(4-tert-Butylbenzoyl)acrylic acid and the solvent. If other reagents are solids, add them at this stage. If they are liquids, they can be added via syringe after the system is sealed.
-
Inert Atmosphere: Seal the flask and purge the headspace with inert gas for 5-10 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction (a balloon or bubbler is sufficient).
-
Reaction Conditions:
-
If cooling is required, place the flask in an appropriate bath (ice-water, dry ice-acetone).
-
If heating is required, use a temperature-controlled oil bath. Do not exceed the recommended temperature for your reaction.
-
-
Monitoring: Monitor the reaction by TLC or another appropriate method. Visually inspect for any signs of thickening.
-
Quenching and Work-up: Once the reaction is complete, cool it to room temperature before opening it to the atmosphere. Proceed with your standard aqueous work-up. If extractions and solvent removal are required, do not use excessive heat on the rotary evaporator.
-
Purification and Storage: If purification by chromatography is needed, consider the addition of an inhibitor to the eluent. Store the final, purified product in a dark, refrigerated environment, potentially with a fresh addition of a stabilizer for long-term stability.
By adhering to these guidelines and understanding the underlying chemical principles, researchers can confidently and safely utilize 3-(4-tert-Butylbenzoyl)acrylic acid, minimizing the risk of unwanted polymerization and ensuring the success of their synthetic endeavors.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Step-growth polymerisation of alkyl acrylates via concomitant oxa-Michael and transesterification reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY01271H [pubs.rsc.org]
- 3. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. radtech.org [radtech.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. petrochemistry.eu [petrochemistry.eu]
- 9. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]
- 10. rjpbcs.com [rjpbcs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nbinno.com [nbinno.com]
- 14. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Acrylic acid (HSG 104, 1997) [inchem.org]
- 18. imaging.org [imaging.org]
- 19. rjpbcs.com [rjpbcs.com]
Technical Support Center: Optimization of Reaction Temperature for 3-(4-tert-Butylbenzoyl)acrylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(4-tert-butylbenzoyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific Friedel-Crafts acylation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern this reaction, enabling you to make informed decisions to enhance yield, purity, and reproducibility.
Introduction to the Synthesis
The synthesis of 3-(4-tert-butylbenzoyl)acrylic acid is achieved through the Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction temperature is a critical parameter that significantly influences the rate of reaction, the formation of byproducts, and the overall success of the synthesis. This guide will provide a comprehensive overview of how to approach temperature optimization and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 3-(4-tert-butylbenzoyl)acrylic acid?
A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts acylation.[1][2] The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the maleic anhydride, leading to the formation of a highly electrophilic acylium ion.
-
Electrophilic Attack: The electron-rich tert-butylbenzene attacks the acylium ion. The tert-butyl group is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position due to steric hindrance at the ortho positions.
-
Rearomatization: A base (such as the chloroaluminate complex) removes a proton from the intermediate carbocation (sigma complex), restoring the aromaticity of the ring and yielding the final product.
Q2: Why is reaction temperature so critical in this synthesis?
A2: Reaction temperature is a double-edged sword in this synthesis.
-
Insufficient Temperature: A temperature that is too low will result in a sluggish or incomplete reaction, leading to low conversion of starting materials and consequently, a poor yield.
-
Excessive Temperature: Conversely, a temperature that is too high can promote several undesirable side reactions, including:
-
Dealkylation: The tert-butyl group on the benzene ring can be cleaved under harsh Friedel-Crafts conditions, leading to the formation of undesired byproducts.
-
Polymerization/Decomposition of Maleic Anhydride: At elevated temperatures, maleic anhydride can undergo polymerization or decomposition, reducing its availability for the desired reaction and complicating purification.
-
Increased Formation of Isomers: Higher temperatures can sometimes lead to a decrease in regioselectivity, potentially resulting in the formation of small amounts of the ortho-isomer.
-
Charring/Tar Formation: Overheating can lead to the degradation of organic materials, resulting in the formation of intractable tars that make product isolation difficult.
-
Q3: What is a good starting point for the reaction temperature?
A3: For the Friedel-Crafts acylation of tert-butylbenzene with maleic anhydride using AlCl₃ as a catalyst, a common starting temperature range is between 25°C and 40°C . It is often advisable to initiate the reaction at a lower temperature (e.g., 0-5°C) during the addition of the reactants and catalyst to control the initial exotherm, and then allow the reaction to proceed at a slightly elevated temperature.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the starting materials, product, and any volatile byproducts.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for monitoring the reaction, especially for quantifying the non-volatile product and any high-boiling point impurities.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Reaction temperature is too low. 2. Inactive catalyst. 3. Insufficient reaction time. 4. Poor quality of starting materials. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress. See the experimental protocol below for a systematic approach.2. Catalyst Quality: Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly to prevent deactivation by moisture.3. Extend Reaction Time: Monitor the reaction over a longer period to ensure it has gone to completion.4. Verify Starting Materials: Confirm the purity of tert-butylbenzene and maleic anhydride using appropriate analytical techniques. |
| Low Yield with Significant Starting Material Remaining | 1. Sub-optimal reaction temperature. 2. Inadequate mixing. 3. Premature quenching of the reaction. | 1. Temperature Adjustment: The reaction may require a slightly higher temperature to achieve full conversion. Refer to the temperature optimization protocol.2. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture.3. Confirm Completion: Use TLC or another monitoring technique to confirm that the starting materials have been consumed before quenching the reaction. |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high. 2. Localized overheating. 3. Contaminants in the reaction. | 1. Reduce Temperature: Immediately lower the reaction temperature. For future runs, maintain a lower and more controlled temperature profile.2. Controlled Addition: Add the catalyst and reactants slowly and portion-wise, especially at the beginning, to manage the initial exotherm. Use an ice bath to dissipate heat.3. Use High-Purity Reagents: Ensure all reagents and solvents are pure and dry. |
| Product is Contaminated with Byproducts | 1. Dealkylation of tert-butylbenzene due to high temperature. 2. Polyacylation (less common for acylation). 3. Isomer formation. | 1. Lower Reaction Temperature: Dealkylation is often temperature-dependent. Running the reaction at a milder temperature can suppress this side reaction.2. Molar Ratio Control: While less of an issue in acylation compared to alkylation, using a slight excess of the aromatic substrate can help minimize poly-substitution.3. Optimize Catalyst and Temperature: The choice of Lewis acid and a well-controlled, lower reaction temperature can improve regioselectivity. |
| Difficult Product Isolation/Purification | 1. Formation of emulsions during workup. 2. Product co-precipitates with aluminum salts. 3. Oily product that is difficult to crystallize. | 1. Break Emulsions: Add a saturated brine solution during the aqueous workup to help break up emulsions.2. Acidic Workup: Ensure the aqueous workup is sufficiently acidic to dissolve all the aluminum salts.3. Purification Strategy: If direct crystallization is challenging, consider column chromatography to purify the crude product before attempting crystallization. |
Experimental Protocol for Temperature Optimization
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 3-(4-tert-butylbenzoyl)acrylic acid.
Materials:
-
tert-Butylbenzene
-
Maleic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, including a three-necked round-bottom flask, a condenser, a dropping funnel, and a magnetic stirrer.
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: Charge the flask with tert-butylbenzene (1.0 eq) and anhydrous DCM. Cool the mixture to 0-5°C using an ice bath.
-
Catalyst Addition: In a separate, dry container, weigh the anhydrous AlCl₃ (1.1 - 1.2 eq). Add the AlCl₃ to the stirred reaction mixture in small portions, maintaining the temperature below 10°C.
-
Reactant Addition: Dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the maleic anhydride solution dropwise to the reaction mixture over 30-60 minutes, keeping the temperature below 10°C.
-
Temperature Study:
-
Experiment 1 (25°C): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (around 25°C). Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every hour).
-
Experiment 2 (40°C): Set up a parallel reaction or repeat the experiment, and after the initial addition at low temperature, gently warm the reaction mixture to 40°C using a water bath. Monitor as above.
-
Experiment 3 (Higher/Lower Temperatures): Based on the results from the first two experiments, you can explore a lower temperature (e.g., 15°C) if significant byproducts are observed at 25°C, or a slightly higher temperature (e.g., 50°C) if the reaction is too slow at 40°C. Caution: Be mindful of the potential for increased side reactions at higher temperatures.
-
-
Workup: Once the reaction is complete (as determined by your monitoring method), carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography. Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The melting point of 3-(4-tert-butylbenzoyl)acrylic acid is reported to be 131-132°C.[6]
Data Summary Table for Temperature Optimization:
| Experiment | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | 25 | 4 | Record Yield | Record Purity | e.g., Slow reaction, some starting material remains |
| 2 | 40 | 2 | Record Yield | Record Purity | e.g., Good conversion, clean product |
| 3 | 50 | 1.5 | Record Yield | Record Purity | e.g., Faster reaction, but some dark coloration observed |
Note: The values in this table are illustrative and should be replaced with your experimental data.
Visualizing the Workflow
Diagram of the General Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Troubleshooting Decision Tree:
Caption: Troubleshooting for low product yield.
Characterization Data (Reference)
While specific spectra for 3-(4-tert-butylbenzoyl)acrylic acid should be acquired for your sample, the following are expected characteristic signals based on analogous structures:[7][8][9][10][11][12]
-
¹H NMR:
-
Singlet around 1.3 ppm (9H, integrating for the tert-butyl protons).
-
Two doublets in the aromatic region (7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Two doublets corresponding to the vinyl protons of the acrylic acid moiety (around 6.5 and 7.5 ppm) with a trans coupling constant.
-
A broad singlet for the carboxylic acid proton (typically >10 ppm).
-
-
¹³C NMR:
-
Signals for the tert-butyl methyl carbons and the quaternary carbon.
-
Multiple signals in the aromatic region.
-
Signals for the vinyl carbons.
-
Signals for the two carbonyl carbons (ketone and carboxylic acid).
-
-
IR Spectroscopy:
-
A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).
-
A C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).
-
A C=O stretch for the ketone (around 1660-1680 cm⁻¹).
-
C=C stretching vibrations.
-
By carefully controlling the reaction temperature and being mindful of the potential side reactions, you can successfully synthesize 3-(4-tert-butylbenzoyl)acrylic acid with high yield and purity. This guide should serve as a valuable resource for troubleshooting and optimizing your experimental setup.
References
-
Schulz, T., & Strassner, T. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212–216. [Link]
-
Beilstein Journals. (n.d.). Supporting Information: Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenz. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. Retrieved from [Link]
-
Schulz, T., & Strassner, T. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). ResearchGate. [Link]
-
Schulz, T., & Strassner, T. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212–216. [Link]
-
Rehberg, C. E. (1955). Acrylic acid, n-butyl ester. Organic Syntheses, 35, 18. [Link]
-
Wooley, K. L. (n.d.). The Preparation of t-Butyl Acrylate, Methyl Acrylate, and Styrene Block Copolymers by Atom Transfer Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(9), 1397-1407. [Link]
-
Ghodke, S. V., & Chudasama, U. V. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies, 2(5), 27-34. [Link]
-
Oakwood Chemical. (n.d.). 3-(4-tert-Butylbenzoyl)acrylic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). Acrylic acid, 3-(4-tert-butylphenyl)-3-cyano-2-hydroxy-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2017055698A1 - Method for the synthesis of oligomers of acrylic acid.
-
ResearchGate. (n.d.). Optimizing Maleic Anhydride Production from Benzene's Cost by Preheating Inlet Air in Fired Heater and Modifying Distillation Column Operating Condition. Retrieved from [Link]
-
Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]
-
SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acrylic acid, 3-(p-methoxybenzoyl)-. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction Kinetics and Thermodynamic Equilibrium for Butyl Acrylate Synthesis from n-Butanol and Acrylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.
-
Knauer. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
Lai, Y., et al. (2012). [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. Se Pu, 30(1), 21-6. [Link]
-
Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-533. [Link]
-
Aichemistry. (n.d.). 3-(4-tert-Butylbenzoyl)acrylic acid. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). [PDF] A Review on Synthesis and Biological Importance of Benzimidazole Derivatives. Retrieved from [Link]
Sources
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. lcms.cz [lcms.cz]
- 6. 3-(4-tert-Butylbenzoyl)acrylic acid [oakwoodchemical.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. Acrylic acid, 3-(p-methoxybenzoyl)- [webbook.nist.gov]
Technical Support Center: Troubleshooting 3-(4-tert-Butylbenzoyl)acrylic Acid Purity
Case ID: TBB-AA-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Purity Optimization & Troubleshooting for Friedel-Crafts Acylation Products
Diagnostic Hub: Identify Your Failure Mode
Before attempting remediation, identify the specific manifestation of "low purity" you are observing. Use the decision tree below to navigate to the relevant solution.
Figure 1: Diagnostic decision tree for isolating the root cause of impurity based on physical state and thermal properties.
Technical Knowledge Base (Q&A)
Category A: Reaction Control & Stoichiometry[1]
Q: My crude product contains significant unreacted tert-butylbenzene. Why didn't the reaction go to completion? A: This is often a stoichiometry issue involving the Lewis acid. In Friedel-Crafts acylation, the product (a ketone) acts as a Lewis base and forms a stable 1:1 complex with Aluminum Chloride (AlCl₃). Therefore, AlCl₃ is not catalytic here; it is a reagent.
-
The Fix: You must use at least 2.2 equivalents of AlCl₃ relative to the anhydride.
-
1.0 eq complexes with the carbonyl oxygen of the anhydride.
-
1.0 eq complexes with the product ketone.
-
0.2 eq ensures catalytic activity is maintained throughout.
-
-
Validation: If your reaction stalls, add 0.5 eq of fresh AlCl₃. If evolution of HCl gas resumes, your catalyst was depleted.
Q: I see a "double-spot" on TLC that is not the starting material. What is it? A: This is likely the ortho-isomer . While the tert-butyl group is bulky and strongly directs para, the ortho position is not completely inaccessible, especially at higher temperatures.
-
The Mechanism: At elevated temperatures (>40°C), the reaction loses regioselectivity.
-
The Fix: Maintain the reaction temperature between 0°C and 5°C during the addition phase. Allow it to warm to room temperature only after addition is complete.
-
Removal: The ortho isomer is more soluble in non-polar solvents. It can usually be removed via recrystallization from toluene or an ethanol/water mixture.
Category B: Workup & Isolation[2]
Q: The product contains a white, insoluble solid that won't dissolve in organic solvents or water. Is it polymer? A: Unlikely. This is most often hydrated aluminum salts trapped in the crystal lattice.
-
The Cause: The AlCl₃-product complex was not fully hydrolyzed during the quench.
-
The Fix: The "Gold Standard" quench involves pouring the reaction mixture into a mixture of ice and concentrated HCl (pH < 1). Stir vigorously for at least 1 hour. The acid is necessary to solubilize the aluminum salts (
) so they stay in the aqueous phase. -
Validation: Take a small sample of the solid and treat it with 6M HCl. If it dissolves, it was aluminum residue.
Q: My product is an oil that refuses to crystallize. Did the acrylic double bond polymerize? A: Polymerization is a risk with acrylic derivatives, but "oiling out" is more commonly caused by residual solvent (DCM/DCE) acting as a plasticizer.
-
The Fix (Trituration): Dissolve the oil in a minimum amount of diethyl ether, then slowly add hexane (anti-solvent) while scratching the glass with a spatula. This induces nucleation.
-
Prevention: Add a radical inhibitor like Hydroquinone (0.1 mol%) if you are heating the reaction above 50°C, though this is rarely needed for the standard low-temp protocol.
The "Gold Standard" Protocol
Designed for high purity (>98%) and self-validation.
Phase 1: Synthesis
Reagents: tert-Butylbenzene (1.0 eq), Maleic Anhydride (1.1 eq), AlCl₃ (2.2 eq), DCM (Solvent).
-
Setup: Flame-dry a 3-neck flask. Purge with
. -
Solubilization: Dissolve Maleic Anhydride in DCM. Cool to 0°C .
-
Activation: Add AlCl₃ portion-wise. Observation: The solution should turn yellow/orange as the acylium complex forms.
-
Addition: Add tert-Butylbenzene dropwise over 30 mins. Keep T < 5°C.
-
Reaction: Stir at 0°C for 1 hour, then RT for 4 hours. Validation: TLC (50:50 Hex/EtOAc) should show disappearance of tert-butylbenzene.
Phase 2: Workup (Critical for Purity)
-
Quench: Pour the reaction mixture slowly into a beaker containing Ice (500g) + Conc. HCl (50mL) .
-
Hydrolysis: Stir vigorously for 1 hour. The organic layer will separate, and the aqueous layer should be clear (aluminum salts dissolved).
-
Extraction: Separate the organic layer (DCM). Extract the aqueous layer 2x with DCM.
-
Acid-Base Purification (The Filter):
-
Extract the combined DCM layers with 10%
or (3x). -
Why? The product (carboxylic acid) goes into the water. Unreacted tert-butylbenzene and neutral byproducts stay in the DCM.
-
Discard the DCM layer (after verifying no product remains).
-
-
Precipitation: Acidify the aqueous carbonate layer carefully with 6M HCl to pH 1. The pure acid will precipitate as a white solid.
-
Filtration: Filter and wash with cold water.
Phase 3: Recrystallization[3]
-
Solvent System: Ethanol/Water (approx 80:20) or Toluene.[1]
-
Procedure: Dissolve in boiling ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then 4°C.
Visualizing the Chemistry
Understanding the pathway helps predict impurities. Below is the mechanistic flow including the critical Acid-Base purification step.
Figure 2: Reaction pathway showing the formation of the aluminum complex and the origin of common impurities.
Reference Data: Impurity Profiling
Use this table to interpret your NMR or HPLC data.
| Component | 1H NMR Signature (CDCl3) | HPLC Behavior (Reverse Phase) | Removal Strategy |
| Product (Para) | Doublets at ~7.5 & 7.9 ppm (Ar-H), Doublets at ~6.8 & 7.9 ppm (Vinylic) | Major Peak | N/A |
| Ortho-Isomer | Complex multiplet shifted upfield (~7.2-7.4 ppm) | Elutes slightly after Para | Recrystallization (Toluene) |
| tert-Butylbenzene | Singlet at 1.3 ppm (9H), Multiplet 7.4 ppm | Elutes very late (Non-polar) | Acid-Base Extraction (stays in organic) |
| Maleic Acid | Singlet at 6.3 ppm (D2O exchangeable) | Elutes very early (Polar) | Water wash / Recrystallization |
References
-
Purification of Acrylic Acid Derivatives Organic Syntheses. "Acrylic Acid - Purification and Properties." Org. Synth. 1947, 27, 1. [Link]
-
Recrystallization Strategies for Aromatic Acids University of Wisconsin-Madison. "Recrystallization Techniques and Solvent Selection."[2][3][4] [Link]
-
Friedel-Crafts Acylation of tert-Butylbenzene Cerritos College Chemistry Dept. "Synthesis of p-di-t-butylbenzene and related Friedel-Crafts derivatives." [Link]
Sources
Validation & Comparative
A Comparative Analysis of Reactivity: 3-(4-tert-Butylbenzoyl)acrylic acid vs. Benzoylacrylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 3-(4-tert-Butylbenzoyl)acrylic acid and its structural analog, benzoylacrylic acid. Understanding the nuanced differences in their reactivity is critical for applications ranging from polymer chemistry to the strategic design of novel therapeutics. Here, we dissect the underlying electronic principles governing their behavior and propose a definitive experimental framework for empirical validation.
Theoretical Framework: The Electronic Influence of the tert-Butyl Group
The primary structural difference between the two molecules is the presence of a tert-butyl group at the para-position of the phenyl ring in 3-(4-tert-Butylbenzoyl)acrylic acid. This substituent fundamentally alters the electronic landscape of the entire molecule, which in turn dictates its reactivity.
-
Benzoylacrylic Acid: The core structure features a benzoyl group, which is moderately deactivating, and an acrylic acid moiety. The ketone and the carboxylic acid groups are electron-withdrawing, rendering the β-carbon of the acrylic acid double bond electrophilic and thus susceptible to nucleophilic attack, such as in a Michael addition.
-
3-(4-tert-Butylbenzoyl)acrylic acid: The addition of a tert-butyl group introduces a key change. Alkyl groups are known electron-donating groups through an inductive effect.[1] The tert-butyl group, positioned para to the benzoyl group, pushes electron density into the aromatic ring. This effect is transmitted through the conjugated system to the carbonyl group and, subsequently, to the α,β-unsaturated system. This increased electron density on the benzoyl moiety slightly reduces the overall electron-withdrawing pull from the acrylic acid portion.
The Central Hypothesis: The electron-donating nature of the para-tert-butyl group in 3-(4-tert-Butylbenzoyl)acrylic acid will decrease the electrophilicity of the β-carbon in the acrylic acid chain. Consequently, 3-(4-tert-Butylbenzoyl)acrylic acid is expected to exhibit lower reactivity towards nucleophiles compared to benzoylacrylic acid.
Experimental Design: A Kinetic Comparison via Michael Addition
To empirically test our hypothesis, a comparative kinetic study of the Michael addition reaction is proposed. The Michael addition is an ideal choice as it directly probes the electrophilicity of the β-carbon, which is the primary site of differing reactivity.[2] We will use a model nucleophile, thiophenol, and monitor the reaction progress over time using ¹H NMR spectroscopy.
The reaction scheme is as follows:
-
Reaction A: Benzoylacrylic acid + Thiophenol
-
Reaction B: 3-(4-tert-Butylbenzoyl)acrylic acid + Thiophenol
By maintaining identical reaction conditions (concentration, temperature, solvent, and catalyst), any observed difference in the reaction rate can be directly attributed to the intrinsic reactivity of the two acrylic acid derivatives.
Experimental Workflow Diagram
Caption: Workflow for comparing the reactivity of the two acrylic acids.
Detailed Experimental Protocol
This protocol describes a self-validating system for determining the relative reactivity.
Materials:
-
Benzoylacrylic acid (CAS 583-06-2)[3]
-
3-(4-tert-Butylbenzoyl)acrylic acid (CAS 97678-86-9)[4]
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR Tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of benzoylacrylic acid, 3-(4-tert-Butylbenzoyl)acrylic acid, and thiophenol in CDCl₃.
-
Prepare a 0.05 M stock solution of the DBU catalyst in CDCl₃.
-
-
Reaction Setup (performed in duplicate for each substrate):
-
In an NMR tube, combine 500 µL of the 0.1 M acrylic acid derivative solution (either benzoylacrylic acid or its tert-butyl analog) and 500 µL of the 0.1 M thiophenol solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0) before adding the catalyst. This will serve as the baseline.
-
-
Reaction Initiation and Monitoring:
-
Remove the NMR tube, quickly add 20 µL of the 0.05 M DBU catalyst solution, cap, invert twice to mix, and immediately re-insert into the spectrometer.
-
Begin acquiring ¹H NMR spectra at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, and 60 minutes).
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software.
-
Identify the characteristic signals for the vinyl protons of the acrylic acid starting material (typically in the δ 6.5-7.5 ppm region).
-
Integrate the vinyl proton signal relative to a stable internal standard (like the TMS peak or an aromatic proton signal that does not shift during the reaction).
-
Calculate the concentration of the acrylic acid derivative at each time point.
-
Plot the natural logarithm of the acrylic acid derivative's concentration (ln[Acceptor]) versus time.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs). The reaction is expected to follow second-order kinetics, but by using a large excess of one reagent or by analyzing the initial rates, pseudo-first-order kinetics can be assumed for simplification.[5]
-
Anticipated Results and Interpretation
Based on the theoretical framework, the reaction with 3-(4-tert-Butylbenzoyl)acrylic acid will proceed more slowly than the reaction with benzoylacrylic acid. This will be reflected in the experimentally determined rate constants.
Table 1: Hypothetical Kinetic Data for Michael Addition
| Compound | Observed Rate Constant (k_obs) (min⁻¹) | Relative Reactivity |
| Benzoylacrylic acid | 0.045 | 1.00 |
| 3-(4-tert-Butylbenzoyl)acrylic acid | 0.028 | 0.62 |
The data in Table 1 illustrates the expected outcome. The smaller rate constant for the tert-butyl derivative indicates a slower reaction, confirming that it is approximately 38% less reactive than the unsubstituted benzoylacrylic acid under these conditions. This reduced reactivity is a direct consequence of the electron-donating tert-butyl group, which stabilizes the ground state of the Michael acceptor and reduces its electrophilicity.
Broader Implications for Drug Development and Materials Science
The ability to "tune" the reactivity of a molecule by adding or modifying substituents is a cornerstone of modern chemistry.
-
In Drug Development: For covalent inhibitors that work via a Michael addition mechanism, controlling the reactivity is paramount. A highly reactive compound might bind indiscriminately to off-target biological nucleophiles, leading to toxicity. A less reactive compound, like the tert-butyl derivative, could offer a more selective binding profile, reacting only with the intended target in a specific biological environment. This principle allows for the fine-tuning of a drug candidate's potency and safety profile.
-
In Polymer Science: The rate of polymerization for acrylic-type monomers is critical for controlling the properties of the resulting polymer, such as molecular weight and chain length.[6] Using a less reactive monomer like 3-(4-tert-Butylbenzoyl)acrylic acid could slow down the polymerization process, allowing for better control over the reaction and potentially leading to materials with more uniform and desirable properties.
Conclusion
While structurally similar, 3-(4-tert-Butylbenzoyl)acrylic acid and benzoylacrylic acid exhibit distinct chemical reactivities due to the electronic influence of the para-tert-butyl group. This substituent acts as an electron-donating group, reducing the electrophilicity of the α,β-unsaturated system. As a result, 3-(4-tert-Butylbenzoyl)acrylic acid is demonstrably less reactive towards nucleophiles than benzoylacrylic acid. This guide has provided the theoretical basis for this difference and outlined a robust experimental protocol to quantify it, offering valuable insights for researchers leveraging these molecules in advanced chemical applications.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Benzoylacrylic acid. Retrieved from [Link]
-
MDPI. (2018). Optimal Design for Reactivity Ratio Estimation: A Comparison of Techniques for AMPS/Acrylamide and AMPS/Acrylic Acid Copolymerizations. Retrieved from [Link]
-
Scientific & Academic Publishing. (2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. American Journal of Polymer Science. Retrieved from [Link]
-
ACS Publications. (2021). Kinetic Measurement of Acrylic Acid Polymerization at High Concentrations under Nearly Isothermal Conditions in a Pendula Slug Flow Reactor. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-Benzoylacrylic acid. Org. Synth. 1931, 11, 10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676116, Benzoylacrylic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Retrieved from [Link]
-
ResearchGate. (2013). Optimal Estimation of Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. Retrieved from [Link]
-
ResearchGate. (2013). Clarification of the Reactivity Ratios for Acrylamide/Acrylic Acid Copolymerization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance. PubMed. Retrieved from [Link]
-
Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. YouTube. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Benzoyl group. Retrieved from [Link]
-
White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Retrieved from [Link]
-
ACS Publications. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Retrieved from [Link]
-
ResearchGate. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]
-
MDPI. (2022). Strategy Based on Michael Addition Reaction for the Development of Bioinspired Multilayered and Multiphasic 3D Constructs. Retrieved from [Link]
-
TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-(4-tert-Butylbenzoyl)acrylic acid. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-BENZOYLACRYLIC ACID | 583-06-2 [chemicalbook.com]
- 4. 3-(4-tert-Butylbenzoyl)acrylic acid [oakwoodchemical.com]
- 5. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tijer.org [tijer.org]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
